3-Dimethylamino-5-hydroxy-5-vinyl-2-cyclopenten-1-one
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Overview
Description
3-Dimethylamino-5-hydroxy-5-vinyl-2-cyclopenten-1-one is a natural product found in Trichoderma koningii, Trichoderma, and Plectris with data available.
Scientific Research Applications
Enantioselective Synthesis Applications
The enantioselective synthesis of metabolites of Vasopressin V2 receptor antagonists involves the use of compounds related to 3-Dimethylamino-5-hydroxy-5-vinyl-2-cyclopenten-1-one. This process includes lipase-catalyzed transesterification, a key step in the synthesis of various metabolites with maintained absolute configurations (Matsubara et al., 2000).
Cyclopentenones Chemistry
Research on cyclopentenones, which are chemically related to 3-Dimethylamino-5-hydroxy-5-vinyl-2-cyclopenten-1-one, focuses on their condensation with vinyl acetate. The studies delve into the isomerism and the formation of various derivatives through different reactions, offering insights into the chemical properties and potential applications of these compounds (Elizarova et al., 1962; Elizarova et al., 1963).
Silicon-Directed Cyclization
Silicon-directed cyclization studies involve compounds similar to 3-Dimethylamino-5-hydroxy-5-vinyl-2-cyclopenten-1-one. This process is used to create various complex molecular structures, which are essential in synthetic organic chemistry and have potential applications in drug development and materials science (Miura et al., 1995; Miura et al., 2000).
Synthesis of Diverse Organic Compounds
The chemical structure of 3-Dimethylamino-5-hydroxy-5-vinyl-2-cyclopenten-1-one enables the synthesis of a wide range of organic compounds. This includes the creation of intermediates in pharmaceutical development, advanced materials, and chemical research. Studies have explored the transformation of similar compounds into various derivatives with potential applications in different scientific fields (Yalysheva et al., 1986; Voigt et al., 2002).
properties
Product Name |
3-Dimethylamino-5-hydroxy-5-vinyl-2-cyclopenten-1-one |
---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
3-(dimethylamino)-5-ethenyl-5-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C9H13NO2/c1-4-9(12)6-7(10(2)3)5-8(9)11/h4-5,12H,1,6H2,2-3H3 |
InChI Key |
KQIZPZJKGDYRJW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C(C1)(C=C)O |
synonyms |
3-dimethylamino-5-hydroxy-5-vinyl-2-cyclopenten-1-one DMHV-CPO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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